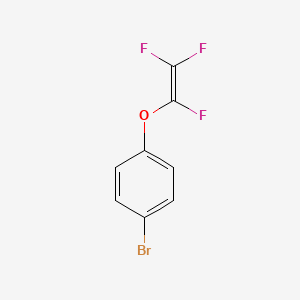

1-Bromo-4-(trifluorovinyloxy)benzene

Description

1-Bromo-4-(trifluorovinyloxy)benzene (CAS: 184910-53-0) is a halogenated aromatic compound featuring a bromine substituent at the para position and a trifluorovinyloxy (-O-CF=CF₂) group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of fluorinated polymers and liquid crystals due to the electron-withdrawing nature of the trifluorovinyloxy group . Its molecular formula is C₈H₄BrF₃O, with a molecular weight of 252.9 g/mol. The compound is cataloged under OC1006 and is synthesized via specialized fluorination protocols .

Properties

IUPAC Name |

1-bromo-4-(1,2,2-trifluoroethenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNLXBIRBHMRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=C(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939910 | |

| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184910-53-0 | |

| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 184910-53-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares 1-Bromo-4-(trifluorovinyloxy)benzene with structurally related brominated benzene derivatives:

Key Observations :

- Trifluorovinyloxy vs. Trifluoromethoxy : The trifluorovinyloxy group (-O-CF=CF₂) introduces greater steric hindrance and electron-withdrawing capacity compared to trifluoromethoxy (-O-CF₃), influencing reactivity in polymerization .

- Pentafluoroethoxy Derivative : The pentafluoroethoxy analog (-O-CF₂CF₃) exhibits a higher molecular weight (291.01 g/mol) and boiling point (185.6°C), making it suitable for high-temperature applications .

Cross-Coupling Reactions

- 1-Bromo-4-(difluoromethoxy)benzene : Undergoes Pd-catalyzed arylations with heteroarenes (e.g., imidazoles) to yield biaryl derivatives in high yields (72–93%) .

- Thienyl-Substituted Analogs : 1-Bromo-4-(3-thienyl)benzene (CAS: N/A) participates in Suzuki-Miyaura couplings and iodination reactions, enabling regioselective functionalization for optoelectronic materials .

- Trifluorovinyloxy Compound : The vinyl ether moiety in this compound is reactive toward radical polymerization, forming fluorinated polymers with enhanced thermal stability .

Electronic Effects

- Trifluoromethyl vs. Trifluorovinyloxy : The trifluoromethyl group (-CF₃) in 1-bromo-4-(trifluoromethyl)benzene () is a stronger electron-withdrawing group than trifluorovinyloxy, directing electrophilic substitutions meta rather than para .

Q & A

Basic: What are the common synthetic routes for 1-Bromo-4-(trifluorovinyloxy)benzene, and what are their mechanistic considerations?

Methodological Answer:

The synthesis typically involves halogenation or functionalization of pre-substituted benzene derivatives. A viable route is the elimination reaction of 1-bromo-4-(2-bromo-1-fluoroethyl)benzene using a strong base (e.g., potassium tert-butoxide) to form the trifluorovinyl group via β-elimination . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the trifluorovinyloxy moiety to brominated aromatic precursors, leveraging arylboron reagents and optimized catalytic systems (Pd(PPh₃)₄, Na₂CO₃, THF/H₂O) . Mechanistically, the choice of base and solvent polarity critically impacts elimination efficiency, while ligand selection in cross-coupling affects regioselectivity and yield.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., para-bromo and trifluorovinyloxy groups) and detect impurities. For example, the trifluorovinyl proton appears as a doublet of doublets (δ ~6.5–7.0 ppm) due to coupling with fluorine .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) to verify molecular formula (C₈H₅BrF₃O, [M+H]⁺ expected at m/z 257.940) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the C-Br and C-O-C(CF₂) linkages, to validate steric and electronic effects .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

The trifluorovinyloxy group’s electron-withdrawing nature increases electrophilicity at the brominated position, accelerating nucleophilic substitution but risking overhalogenation or hydrolysis. Strategies include:

- Temperature Control : Lower reaction temperatures (<0°C) in SNAr reactions to suppress hydrolysis .

- Protecting Groups : Use silyl ethers or tert-butyl groups to shield reactive sites during multi-step syntheses .

- Catalytic Optimization : For cross-couplings, employ Pd/XPhos catalysts to enhance selectivity for the bromoarene over vinyl fluoride reactivity .

Advanced: How does the trifluorovinyloxy group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The trifluorovinyloxy substituent exerts both steric and electronic effects:

- Electronic Effects : The -O-CF₂-CH₂ group withdraws electron density via induction, polarizing the C-Br bond and directing nucleophilic attack to the para position.

- Steric Effects : Bulky substituents may hinder transmetalation in cross-couplings, favoring couplings at less hindered positions. For example, in Suzuki reactions, arylboronic acids with meta-substituents show higher yields due to reduced steric clash .

- Computational Modeling : DFT studies (e.g., Gaussian09) can predict transition-state geometries and activation barriers, guiding ligand design for regioselective couplings .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and flame-resistant lab coats. Brominated aromatics are skin irritants and potential carcinogens .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).

- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent photolytic degradation and moisture absorption .

Advanced: How does the compound’s stability vary under different reaction conditions (acidic, basic, thermal)?

Methodological Answer:

- Acidic Conditions : The trifluorovinyloxy group is susceptible to acid-catalyzed hydrolysis, forming 4-bromophenol and trifluoroacetic acid derivatives. Use buffered conditions (pH 6–8) for acid-mediated reactions .

- Basic Conditions : Strong bases (e.g., NaOH) may dehydrohalogenate the C-Br bond, forming benzyne intermediates. Substituted bases (e.g., KOtBu) minimize this risk .

- Thermal Stability : Decomposition occurs above 150°C, releasing Br₂ and fluorinated gases. Differential scanning calorimetry (DSC) is recommended to assess thermal profiles .

Advanced: What are the challenges in scaling up catalytic reactions involving this compound?

Methodological Answer:

- Catalyst Loading : Pd catalysts (0.5–2 mol%) are cost-prohibitive at scale. Heterogeneous catalysts (e.g., Pd/C) or flow reactors improve turnover and reduce metal leaching .

- Purification : Chromatography is impractical for large batches. Alternatives include fractional distillation (bp ~220–230°C) or recrystallization from ethanol/water .

- Byproduct Management : Bromide salts (e.g., NaBr) require neutralization (AgNO₃ precipitation) before disposal to meet environmental regulations .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

The compound serves as a precursor for:

- Fluorinated Bioisosteres : Replace metabolically labile groups (e.g., -OH) in drug candidates to enhance metabolic stability .

- PET Tracers : Radiolabeling via ¹⁸F incorporation at the trifluorovinyl site for imaging studies .

- Enzyme Inhibitors : Functionalization at the bromine site generates covalent inhibitors targeting cysteine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.